Hexadecyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

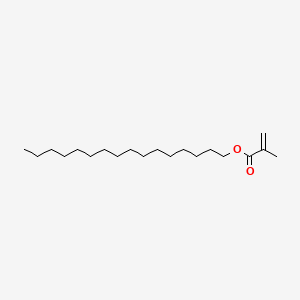

IUPAC Name |

hexadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAOFAIBVOMLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-80-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5027485 | |

| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear odorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5515 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.02X10-4 mm Hg @ 25 °C (Extrapolated) | |

| Record name | HEXADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2495-27-4 | |

| Record name | Hexadecyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8I60B77H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXADECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexadecyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of hexadecyl methacrylate (B99206). The information is curated for professionals in research, scientific exploration, and drug development who utilize this monomer in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a common experimental workflow.

Core Physical Properties of Hexadecyl Methacrylate

This compound, also known as cetyl methacrylate, is a valuable monomer in polymer chemistry. Its long alkyl chain imparts hydrophobicity and flexibility to the resulting polymers, making it suitable for a variety of applications, including as a component in coatings, adhesives, and biomedical materials.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Units | Conditions |

| Molecular Formula | C20H38O2 | - | - |

| Molecular Weight | 310.51 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Melting Point | 15 | °C | - |

| Boiling Point | 190-191 | °C | @ 5 Torr |

| 154-155 | °C | @ 0.3 Torr | |

| Density | 0.8612 | g/cm³ | @ 20 °C |

| Refractive Index | 1.45 | - | @ 20 °C |

| Flash Point | 168.8 | °C | - |

| Vapor Pressure | 1.02 x 10⁻⁴ | mm Hg | @ 25 °C (Extrapolated) |

| Viscosity | 6.24 | mm²/s | - |

| Solubility | Soluble in benzene, MEK, THF, toluene.[2] | - | - |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is crucial for its application and for quality control. Standardized methods from organizations such as ASTM International, the Organisation for Economic Co-operation and Development (OECD), and the International Organization for Standardization (ISO) are employed for these measurements.

1. Melting Point Determination (ASTM E324)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a substance like this compound, which has a melting point near room temperature, a capillary tube method is commonly used.

-

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[3][4][5]

-

Apparatus: A melting point apparatus with a heated block or bath, a thermometer or temperature sensor, and capillary tubes.

-

Procedure:

-

A small amount of the this compound sample is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

For high-purity substances, the melting range should be narrow.[4]

-

2. Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][6][7][8][9] Since this compound has a high boiling point at atmospheric pressure, it is often measured under reduced pressure (vacuum) to prevent decomposition.

-

Methods: Several methods are described in the OECD guideline, including the ebulliometer method, the dynamic method, and the distillation method.[2][6][8]

-

Apparatus: A distillation flask, a heating mantle, a condenser, a thermometer or temperature sensor, a vacuum pump, and a manometer.

-

Procedure (Distillation Method):

-

The this compound sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and the system is evacuated to the desired pressure.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium, and this temperature remains constant during the distillation of the pure substance.

-

3. Density Determination (ISO 1183-1)

Density is the mass per unit volume of a substance. For liquids like this compound, several methods can be used, including the hydrometer, pycnometer, and oscillating U-tube methods.

-

Principle (Pycnometer Method): The mass of a precisely known volume of the liquid is determined at a specific temperature.[10]

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, cleaned, dried, and weighed.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

4. Refractive Index Determination (ASTM D1747)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for identification and purity assessment.[11][12][13][14][15]

-

Principle: The refractive index is measured using a refractometer, which determines the angle at which light is bent when passing from a reference prism to the sample.[14][15]

-

Apparatus: An Abbé refractometer or a digital refractometer, a light source (typically a sodium D-line source), and a constant-temperature circulator.

-

Procedure:

-

The refractometer prism is cleaned and calibrated with a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the sample is allowed to reach the desired temperature.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

5. Viscosity Determination (Brookfield Method)

Viscosity is a measure of a fluid's resistance to flow. For liquids like this compound, a rotational viscometer, such as a Brookfield viscometer, is commonly used.[16][17][18][19]

-

Principle: The torque required to rotate a spindle immersed in the fluid at a constant speed is measured. This torque is proportional to the viscosity of the fluid.[18][19]

-

Apparatus: A Brookfield viscometer with a set of spindles, a sample container, and a constant-temperature bath.

-

Procedure:

-

The appropriate spindle and speed are selected based on the expected viscosity of the sample.

-

The this compound sample is placed in the container and brought to the desired temperature.

-

The viscometer is leveled, and the spindle is immersed in the sample to the marked depth.

-

The motor is turned on, and the spindle is allowed to rotate until a stable reading is obtained.

-

The viscosity is read from the instrument's display or calculated from the dial reading and a conversion factor.

-

Experimental Workflow: Synthesis of Poly(this compound) Nanoparticles for Drug Delivery

This compound is frequently used in the synthesis of polymers for biomedical applications, such as drug delivery systems. The following diagram illustrates a typical workflow for the preparation of poly(this compound) nanoparticles via emulsion polymerization, a common technique for producing polymer nanoparticles.

Caption: Workflow for Poly(this compound) Nanoparticle Synthesis.

References

- 1. testinglab.com [testinglab.com]

- 2. oecd.org [oecd.org]

- 3. infinitalab.com [infinitalab.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 도서 [books.google.co.kr]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. library.canberra.edu.au [library.canberra.edu.au]

- 10. Relative density - Wikipedia [en.wikipedia.org]

- 11. store.astm.org [store.astm.org]

- 12. Refractive Index ASTM D542 [intertek.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. bostonbioproducts.com [bostonbioproducts.com]

- 15. knowledge.reagecon.com [knowledge.reagecon.com]

- 16. Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 [intertek.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Ametek Brookfield Viscometer | Brookfield DV2T Touch screen [brookfieldviscometer.in]

An In-depth Technical Guide to Hexadecyl Methacrylate: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of hexadecyl methacrylate (B99206). It further delves into its application in drug delivery systems, detailing experimental protocols for the synthesis of methacrylate monomers and the formulation of drug-loaded nanoparticles.

Core Chemical and Physical Properties

Hexadecyl methacrylate, also known as cetyl methacrylate, is an organic compound classified as a methacrylate ester. Its long alkyl chain imparts a hydrophobic character, making it a valuable monomer in the synthesis of polymers for various biomedical applications, particularly in drug delivery.

Chemical Structure and Formula

The chemical structure of this compound consists of a methacrylate group ester-linked to a sixteen-carbon alkyl chain (hexadecyl group).

Chemical Formula: C20H38O2[1]

IUPAC Name: hexadecyl 2-methylprop-2-enoate[2]

Synonyms: Cetyl methacrylate, Palmityl methacrylate, n-Hexadecyl methacrylate[1]

The structure is characterized by a terminal vinyl group, which allows for polymerization, and a long hydrophobic hexadecyl tail.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its polymer is presented in the table below. This data is crucial for understanding its behavior in formulation and biological systems.

| Property | Value | Unit | Reference |

| Monomer | |||

| Molecular Weight | 310.52 | g/mol | [2][3] |

| Appearance | Liquid or Solid or Semi-solid | - | [2] |

| Density | 0.8612 | g/cm³ at 20 °C | [1] |

| Melting Point | 15 | °C | |

| Boiling Point | 154-155 | °C at 0.3 Torr | [1] |

| Polymer (Poly(this compound)) | |||

| Average Molecular Weight (Mw) | ~200,000 | g/mol (by GPC) | [4] |

| Glass Transition Temperature (Tg) | 15 | °C | [4] |

| Form | Viscous solution in toluene (B28343) | - | [3] |

| Solubility | Benzene, MEK, THF, toluene | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a long-chain methacrylate monomer, analogous to this compound, and the formulation of drug-loaded nanoparticles using a methacrylate copolymer.

Synthesis of Long-Chain Methacrylate Monomer

This protocol describes the synthesis of octadecyl methacrylate, which is structurally similar to this compound and can be adapted by substituting octadecanol with hexadecanol.

Materials:

-

Octadecanol (or Hexadecanol)

-

Methyl methacrylate (MMA)

-

Sulfuric acid (catalyst)

-

Hydroquinone (B1673460) (inhibitor)

-

5% (m/V) aqueous solution of NaOH

-

Anhydrous magnesium sulfate

-

Toluene

-

a,a'-Azobisisobutyronitrile (AIBN) (initiator)

Procedure:

-

Monomer Synthesis:

-

In a round-bottom flask equipped with a condenser and a heating mantle, combine octadecanol and methyl methacrylate (MMA) in a 1:2 molar ratio.

-

Add sulfuric acid (0.5 mol %) as a catalyst and hydroquinone (3 wt % relative to MMA) as an inhibitor.

-

Heat the mixture to 90°C for 18 hours with constant stirring.

-

After the reaction, remove the unreacted MMA under reduced pressure by gradually increasing the temperature.

-

Purify the resulting octadecyl methacrylate to remove unreacted octadecanol and hydroquinone.

-

-

Homopolymer Synthesis (Poly(octadecyl methacrylate)):

-

In a two-necked round-bottom flask with a condenser and a nitrogen inlet, dissolve the synthesized octadecyl methacrylate monomer in toluene.

-

Add a,a'-Azobisisobutyronitrile (AIBN) (1 mol %) as the initiator.

-

Carry out the free-radical polymerization at 70°C for 5 hours under a nitrogen atmosphere with constant stirring.

-

After the reaction, distill off the toluene under reduced pressure to obtain the homopolymer.

-

Formulation of Drug-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol outlines a general method for preparing drug-loaded nanoparticles from a pre-formed polymer, such as a copolymer containing this compound, using the nanoprecipitation technique.

Materials:

-

Diblock copolymer (e.g., PLGA-PEG or a custom methacrylate-based copolymer)

-

Drug of interest

-

Acetonitrile (or other suitable organic solvent)

-

Purified water

-

Surfactant (e.g., Pluronic F-68)

Procedure:

-

Organic Phase Preparation:

-

Dissolve the diblock copolymer and the drug of interest in acetonitrile.

-

-

Aqueous Phase Preparation:

-

Prepare a solution of purified water containing a surfactant, such as Pluronic F-68.

-

-

Nanoprecipitation:

-

Under moderate stirring, add the organic phase dropwise to the aqueous phase using a syringe pump.

-

The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.

-

-

Solidification and Purification:

-

Continue stirring the solution for several hours to allow for the complete evaporation of the organic solvent and the solidification of the nanoparticles.

-

Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

-

-

Lyophilization (Optional):

-

The purified nanoparticle suspension can be flash-frozen and lyophilized to obtain a dry powder for long-term storage. A cryoprotectant (e.g., sucrose) is typically added before freezing.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the formulation of drug-loaded nanoparticles using the nanoprecipitation method, a common application for polymers containing this compound.

Caption: Workflow for drug-loaded nanoparticle formulation.

Biocompatibility and Applications in Drug Delivery

Methacrylate-based polymers are widely investigated for biomedical applications due to their biocompatibility and tunable properties. The inclusion of this compound in a copolymer can modulate its hydrophobicity, influencing drug loading, release kinetics, and interaction with biological membranes.

Studies have shown that methacrylate copolymers can be engineered to be biocompatible. However, the potential for unpolymerized monomers to leach out and cause cytotoxicity is a critical consideration in the design and purification of these materials for drug delivery applications. The cytotoxicity of methacrylate monomers has been observed in various cell types, often linked to the induction of oxidative stress and apoptosis. Therefore, thorough characterization and purification of this compound-containing polymers are essential to ensure their safety for in vivo use.

The primary application of this compound in drug development is as a component of copolymers for the formulation of drug delivery systems, such as nanoparticles and microparticles. These systems can be designed to:

-

Encapsulate and protect therapeutic agents: The hydrophobic core of nanoparticles formed with this compound-containing copolymers can effectively encapsulate lipophilic drugs, protecting them from degradation in the biological environment.

-

Control drug release: The composition of the polymer can be tailored to control the rate of drug release from the nanoparticle matrix, allowing for sustained delivery and reduced dosing frequency.

-

Target specific tissues or cells: The surface of the nanoparticles can be modified with targeting ligands to enhance their accumulation at the desired site of action, thereby improving therapeutic efficacy and reducing off-target side effects.

References

CAS number for hexadecyl methacrylate

An In-depth Technical Guide to Hexadecyl Methacrylate (B99206)

CAS Number: 2495-27-4

This technical guide provides a comprehensive overview of Hexadecyl Methacrylate (HMA), a versatile monomer with significant applications in polymer chemistry, materials science, and drug delivery systems. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.

Chemical and Physical Properties

This compound, also known as cetyl methacrylate, is the ester of methacrylic acid and hexadecanol.[1][2][3][4] Its long alkyl chain imparts hydrophobic properties, making it a valuable component in the synthesis of polymers with specific solubility and thermal characteristics.

General Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2495-27-4 | [1][2][3][5] |

| Molecular Formula | C20H38O2 | [1][2][5] |

| Molecular Weight | 310.51 g/mol | [1][2] |

| IUPAC Name | hexadecyl 2-methylprop-2-enoate | [1][3][5] |

| Synonyms | Cetyl methacrylate, Palmityl methacrylate | [1][2][4] |

| Appearance | Clear, colorless liquid/oil | [1][2][3] |

Physicochemical Data

Quantitative physicochemical data for this compound is crucial for experimental design and modeling.

| Parameter | Value | Conditions | Source |

| Melting Point | 15 °C | - | [1][2] |

| Boiling Point | 190-191 °C | @ 5 Torr | [2] |

| Density | 0.8612 g/cm³ | @ 20 °C | [2] |

| Refractive Index | ~1.4498 | estimate | [1] |

| Flash Point | 168.8 °C | - | [2] |

| Vapor Pressure | 0.06 Pa | @ 20 °C | [1] |

| LogP | 8.64 | @ 20 °C | [1] |

| Viscosity | 6.24 mm²/s | - | [1] |

Synthesis and Polymerization

Synthesis of this compound Monomer

This compound is typically synthesized via the esterification of methacrylic acid or transesterification of methyl methacrylate with 1-hexadecanol (B1195841) (cetyl alcohol).[1] An acid catalyst, such as sulfuric acid, is often employed, and an inhibitor like hydroquinone (B1673460) is used to prevent premature polymerization of the monomer during the reaction.

The general workflow for the synthesis of a long-chain alkyl methacrylate like octadecyl methacrylate, which is analogous to this compound synthesis, is outlined below.

Caption: General workflow for the synthesis of this compound.

Polymerization of this compound

Poly(this compound) (PHMA) and its copolymers are synthesized through various polymerization techniques. Free-radical polymerization is a common method. Advanced techniques like Atom Transfer Radical Polymerization (ATRP) can also be used to achieve well-defined polymer architectures.[6][7]

This protocol is based on a general procedure for synthesizing long-chain poly(alkyl methacrylate)s.[8]

-

Preparation : Dissolve the desired mass of this compound monomer in a suitable solvent (e.g., toluene) within a two or three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.[8]

-

Initiator Addition : Add the initiator, such as 2,2′-azobisisobutyronitrile (AIBN), typically at 1-2 mol% relative to the monomer.[8][9]

-

Inert Atmosphere : Bubble nitrogen gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8]

-

Reaction : Immerse the flask in a preheated oil bath (e.g., 70°C) and maintain constant stirring under a nitrogen atmosphere for a specified duration (e.g., 5 hours).[8]

-

Termination and Precipitation : After the reaction period, cool the mixture and pour it into a large volume of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polymer.

-

Purification : The precipitated polymer is collected by filtration and can be further purified by re-dissolving it in a solvent like chloroform (B151607) or toluene (B28343) and re-precipitating it in methanol.

-

Drying : Dry the final polymer product under vacuum at an elevated temperature (e.g., 70°C) until a constant weight is achieved.

The polymerization process can be visualized as a sequence of steps from initiation to the final purified polymer.

Caption: Workflow for free-radical solution polymerization of HMA.

Applications in Research and Drug Development

The unique properties of HMA and its polymers make them suitable for a variety of specialized applications.

Drug Delivery Systems

Methacrylate-based polymers are widely used as pharmaceutical excipients in drug delivery.[10] They play roles in modifying pharmacokinetic profiles and enabling controlled or site-specific drug release.[10][11] The hydrophobic nature of the hexadecyl chain in PHMA can be exploited to form nanoparticles or micelles for the encapsulation of poorly water-soluble drugs, potentially improving their bioavailability.[10] Copolymers containing HMA can be designed to be pH-sensitive, offering a strategy for triggered drug release in specific physiological environments.[11]

Dental and Biomedical Materials

Long-chain alkyl methacrylates are incorporated into dental resins.[12] For example, dimethylaminothis compound (DMAHDM), a derivative, has shown strong antimicrobial potential when copolymerized into dental materials by disrupting bacterial cell membranes.[12] This suggests that HMA-containing copolymers could be developed for applications requiring antimicrobial surfaces.

Industrial Applications

HMA and its polymers are used as lubricating oil additives, where they function as pour point depressants and viscosity index improvers.[1] Additionally, copolymers of HMA have been synthesized to create high oil-absorbing resins, which are valuable for addressing oil spills and industrial pollution.[9]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][13][14]

Hazard Information

| Hazard Statement | Code | Source |

| Causes skin irritation | H315 | [1][14] |

| Causes serious eye irritation | H319 | [1][13] |

| May cause respiratory irritation | H335 | [1][14] |

Recommended Safety Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from sources of ignition.[13][16]

-

Storage : Store in a cool, dry, well-ventilated place away from incompatible substances and UV light. Keep containers tightly closed.[15][16] The monomer should generally not be stored for longer than one year.[15]

References

- 1. This compound | 2495-27-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. This compound | 2495-27-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Incorporating Dimethylaminothis compound and/or 2-Methacryloyloxyethyl Phosphorylcholine on Flexural Strength and Surface Hardness of Heat Polymerized and 3D-Printed Denture Base Materials | MDPI [mdpi.com]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. Hexyl methacrylate - Safety Data Sheet [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of Hexadecyl Methacrylate Monomer

Introduction

Hexadecyl methacrylate (B99206) (HMA), also known as cetyl methacrylate, is an ester of methacrylic acid and 1-hexadecanol (B1195841). It is a crucial monomer used in the synthesis of various polymers and copolymers. Due to its long alkyl chain, HMA imparts unique properties such as hydrophobicity, thermal stability, and a low glass transition temperature to the resulting polymers. These characteristics make it a valuable component in a wide range of applications, including lubricating oil additives (as pour point depressants and viscosity index improvers), coatings, adhesives, and in the formulation of cosmetic products.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis routes, detailed experimental protocols, and characterization data for hexadecyl methacrylate, intended for researchers and professionals in chemistry and drug development.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through two well-established chemical reactions: direct esterification and transesterification. Both methods are reversible equilibrium reactions and require specific conditions to drive the synthesis towards high yields of the desired product.

Direct Esterification of Methacrylic Acid

This is a classic acid-catalyzed esterification reaction between methacrylic acid and 1-hexadecanol (cetyl alcohol). The reaction involves the removal of water, a byproduct, to shift the equilibrium towards the formation of the ester.[4][5]

Reaction Scheme: CH₂(C(CH₃))COOH + CH₃(CH₂)₁₅OH ⇌ CH₂(C(CH₃))COO(CH₂)₁₅CH₃ + H₂O (Methacrylic Acid + 1-Hexadecanol ⇌ this compound + Water)

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used as catalysts.[6] To prevent the polymerization of the methacrylate monomer during the reaction, which is typically carried out at elevated temperatures, a polymerization inhibitor like hydroquinone (B1673460) is essential.

Transesterification of Methyl Methacrylate

Transesterification is another widely used method, which involves reacting an alkyl ester of methacrylic acid, typically methyl methacrylate (MMA), with 1-hexadecanol.[7] This reaction is also catalyzed by either an acid or a base. The equilibrium is driven to the product side by removing the low-boiling alcohol byproduct, methanol (B129727), through distillation.[8][9]

Reaction Scheme: CH₂(C(CH₃))COOCH₃ + CH₃(CH₂)₁₅OH ⇌ CH₂(C(CH₃))COO(CH₂)₁₅CH₃ + CH₃OH (Methyl Methacrylate + 1-Hexadecanol ⇌ this compound + Methanol)

Catalysts for this process include sulfuric acid, titanium alcoholates, and sodium borohydride.[7][9] The choice of catalyst can influence reaction rates and the purity of the final product. Similar to direct esterification, a polymerization inhibitor is crucial.

Data Presentation

Table 1: Comparative Reaction Parameters for this compound Synthesis

| Parameter | Direct Esterification | Transesterification | Reference(s) |

| Reactants | Methacrylic Acid, 1-Hexadecanol | Methyl Methacrylate, 1-Hexadecanol | [1][4] |

| Molar Ratio | Alcohol to Acid: 1:1 to 4:1 | Alcohol to Ester: 1:1.5 to 1:2 | [5] |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Sulfuric Acid, Titanium Alkoxides | [6][7] |

| Catalyst Conc. | 0.5 - 5 wt% | 0.1 - 1 wt% | [4][7] |

| Inhibitor | Hydroquinone | Hydroquinone, Methylene Blue | [7] |

| Solvent/Entrainer | Toluene (B28343), Cyclohexane | Toluene, Cyclohexane, Benzene | [7] |

| Temperature | 90 - 130 °C | 70 - 125 °C | [7] |

| Reaction Time | 5 - 18 hours | 5 - 18 hours | |

| Byproduct Removal | Azeotropic distillation of water | Azeotropic distillation of methanol | [4][7][8] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 2495-27-4 | [1] |

| Molecular Formula | C₂₀H₃₈O₂ | [10] |

| Molecular Weight | 310.52 g/mol | [1] |

| Appearance | White solid or colorless liquid | [10] |

| FT-IR (C=O stretch) | ~1728 cm⁻¹ | [2] |

| FT-IR (C=C stretch) | ~1633 cm⁻¹ | [11] |

| ¹H-NMR (vinyl protons) | δ ≈ 5.5 - 6.1 ppm | [12] |

| ¹H-NMR (O-CH₂ protons) | δ ≈ 4.1 ppm | |

| ¹H-NMR (alkyl chain) | δ ≈ 0.8 - 1.7 ppm | [2] |

| ¹H-NMR (vinyl CH₃) | δ ≈ 1.9 ppm | [12] |

Experimental Protocols

Protocol 1: Synthesis via Transesterification of Methyl Methacrylate

This protocol is based on the transesterification of methyl methacrylate with 1-hexadecanol using sulfuric acid as a catalyst.

Materials and Reagents:

-

1-Hexadecanol (Cetyl alcohol)

-

Methyl Methacrylate (MMA), washed with 5% NaOH and dried

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydroquinone

-

Toluene (as solvent and azeotropic agent)

-

Sodium Hydroxide (NaOH) solution, 5%

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Chloroform

-

Methanol

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with Dean-Stark trap

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, Dean-Stark trap, magnetic stirrer, and thermometer, add 1-hexadecanol and methyl methacrylate in a 1:2 molar ratio.

-

Addition of Catalyst and Inhibitor: Add toluene as a solvent, hydroquinone (approx. 0.1 wt% of MMA) as a polymerization inhibitor, and concentrated sulfuric acid (approx. 0.5 mol%) as the catalyst.

-

Reaction: Heat the mixture to 90-100 °C with constant stirring. The methanol-toluene azeotrope will begin to collect in the Dean-Stark trap, driving the reaction forward. Continue the reaction for approximately 18 hours or until the theoretical amount of methanol has been collected.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash it several times with a 5% aqueous NaOH solution to remove unreacted methacrylic acid and the acidic catalyst. c. Wash the organic layer with distilled water until the washings are neutral. d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter off the drying agent. f. Remove the toluene and excess methyl methacrylate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by recrystallization from methanol or by vacuum distillation to yield pure this compound.

Mandatory Visualization

Reaction Pathway Diagrams

The following diagrams illustrate the chemical synthesis pathways for this compound.

Caption: Direct Esterification Pathway for HMA Synthesis.

Caption: Transesterification Pathway for HMA Synthesis.

Experimental Workflow Diagram

This diagram outlines the general workflow from synthesis to characterization.

References

- 1. This compound | 2495-27-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 7. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]

- 8. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 9. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]

- 10. This compound | 2495-27-4 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Poly(hexadecyl methacrylate): A Comprehensive Technical Review for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Versatile Long-Chain Acrylate Polymer

Introduction

Poly(hexadecyl methacrylate) (PHDMA), a polymer with a long alkyl side chain, is a fascinating material with a unique combination of properties that make it a subject of interest in various scientific and industrial fields. Its inherent hydrophobicity, thermal characteristics, and solubility profile distinguish it from more common short-chain polymethacrylates like poly(methyl methacrylate) (PMMA). This technical guide provides a comprehensive overview of PHDma, focusing on its synthesis, physicochemical properties, and potential applications, particularly within the realm of drug delivery. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel polymeric materials for advanced therapeutic systems.

Physicochemical Properties of Poly(this compound)

The defining feature of PHDma is its long hexadecyl (C16) side chain, which significantly influences its physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1 for easy comparison.

Table 1: Physical and Chemical Properties of Poly(this compound)

| Property | Value | Conditions/Method |

| Molecular Weight (Mw) | ~200,000 g/mol | Gel Permeation Chromatography (GPC)[1] |

| Glass Transition Temp. (Tg) | 15 °C | -[1] |

| Refractive Index | nD30 1.475 | at 30 °C |

| Solubility | Soluble in Benzene, MEK, THF, toluene (B28343) | - |

| Contact Angle (with water) | Approx. 105-110° | Varies with surface preparation |

| Young's Modulus | Data not available | - |

| Tensile Strength | Data not available | - |

| Thermal Conductivity | Data not available | - |

Synthesis of Poly(this compound)

PHDMA can be synthesized through various polymerization techniques, with the choice of method influencing the polymer's molecular weight, polydispersity, and architecture. The most common methods include free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Experimental Protocols

1. Free-Radical Polymerization:

This is a conventional and straightforward method for synthesizing PHDma.

-

Materials: Hexadecyl methacrylate (B99206) (HDMA) monomer, azobisisobutyronitrile (AIBN) as an initiator, and an appropriate solvent such as toluene.

-

Procedure:

-

HDMA monomer is dissolved in toluene in a reaction flask equipped with a condenser and a nitrogen inlet.

-

The solution is purged with nitrogen for a specific duration to remove dissolved oxygen, which can inhibit polymerization.

-

AIBN is added to the reaction mixture.

-

The flask is then heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.

-

The reaction is allowed to proceed for a predetermined time (e.g., several hours).

-

The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

-

2. Atom Transfer Radical Polymerization (ATRP):

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

-

Materials: HDMA monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a transition metal catalyst (e.g., copper(I) bromide), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA), and a solvent (e.g., anisole (B1667542) or toluene).

-

Procedure:

-

The catalyst and ligand are added to a Schlenk flask and the flask is deoxygenated through several freeze-pump-thaw cycles.

-

The monomer and solvent are deoxygenated separately.

-

The deoxygenated monomer and solvent are transferred to the Schlenk flask containing the catalyst/ligand complex.

-

The initiator is then added to start the polymerization.

-

The reaction is carried out at a specific temperature for a set time.

-

The polymerization is terminated by exposing the reaction mixture to air.

-

The polymer is purified by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.

-

3. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization:

RAFT polymerization is another controlled radical polymerization technique that offers excellent control over the polymer architecture.

-

Materials: HDMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), an initiator (e.g., AIBN), and a solvent.

-

Procedure:

-

The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel.

-

The solution is deoxygenated by purging with an inert gas.

-

The reaction is initiated by heating the mixture to the decomposition temperature of the initiator.

-

The polymerization proceeds for a specified time to achieve the desired conversion.

-

The resulting polymer is isolated by precipitation in a suitable non-solvent.

-

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis and characterization of PHDma, as well as a conceptual model for drug release.

Caption: General workflow for the synthesis and characterization of poly(this compound).

Caption: Detailed experimental workflow for the synthesis of PHDma via ATRP.

Potential Applications in Drug Delivery

While direct studies on the use of PHDma for drug delivery are scarce in the current literature, its inherent properties suggest potential as a hydrophobic matrix for controlled drug release. The long alkyl chain imparts a significant hydrophobic character, which can be advantageous for encapsulating and sustaining the release of poorly water-soluble drugs.

Drug Release Mechanisms from a Hydrophobic Polymer Matrix

The release of a drug from a hydrophobic polymer matrix like PHDma is primarily governed by diffusion and erosion.

-

Diffusion: The drug molecules diffuse through the polymer matrix and into the surrounding medium. The rate of diffusion is influenced by the drug's molecular size, its solubility in the polymer and the release medium, and the tortuosity of the diffusion path within the polymer.

-

Erosion: The polymer matrix itself may slowly degrade or erode over time, leading to the release of the encapsulated drug. For a non-biodegradable polymer like PHDma, erosion would likely be a very slow process, suggesting that diffusion would be the dominant release mechanism.

Caption: Conceptual diagram of drug release mechanisms from a PHDma matrix.

Formulation Strategies

PHDMA could potentially be formulated into various drug delivery systems:

-

Nanoparticles: Through techniques like nanoprecipitation or emulsion polymerization, PHDma nanoparticles could be prepared to encapsulate hydrophobic drugs, potentially improving their bioavailability.

-

Films and Coatings: PHDma could be used to create hydrophobic films or coatings for medical devices to provide a sustained local release of therapeutic agents.

-

Microspheres: Microencapsulation techniques could be employed to create PHDma microspheres for long-acting injectable formulations.

Conclusion and Future Perspectives

Poly(this compound) is a polymer with distinct properties stemming from its long alkyl side chain. While its synthesis is well-established through various polymerization techniques, a comprehensive characterization of its mechanical and thermal properties is still needed. The most significant gap in the current body of research is the exploration of its potential in biomedical applications, particularly in drug delivery.

Based on its hydrophobicity, PHDma holds promise as a carrier for poorly water-soluble drugs. Future research should focus on:

-

Detailed Characterization: A thorough investigation of the mechanical and thermal properties of PHDma is crucial for its consideration in various applications.

-

Drug Delivery Studies: In-depth studies are required to evaluate the drug loading capacity, release kinetics, and biocompatibility of PHDma-based drug delivery systems.

-

Copolymerization: The synthesis of copolymers incorporating this compound with other functional monomers could lead to materials with tunable properties for specific drug delivery applications.

By addressing these research gaps, the full potential of poly(this compound) as a valuable material for the pharmaceutical and biomedical fields can be unlocked.

References

An In-depth Technical Guide to the Solubility of Hexadecyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexadecyl methacrylate (B99206) in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents known qualitative solubility information and offers detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Understanding the Solubility of Hexadecyl Methacrylate

This compound (C20H38O2), also known as cetyl methacrylate, is a long-chain alkyl methacrylate. Its molecular structure, characterized by a long, nonpolar hexadecyl (C16) chain and a polar methacrylate group, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The large, nonpolar alkyl chain suggests a higher affinity for nonpolar organic solvents, while the ester group may provide some limited interaction with more polar solvents.

Qualitative Solubility Data

While specific quantitative solubility values are not widely reported, existing literature and supplier documentation provide some qualitative insights. This information is summarized in the table below. It is important to note that "slightly soluble" can be subjective and quantitative determination is recommended for specific applications.

| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility of this compound |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble[1] |

| Methanol | CH₃OH | Polar | Slightly Soluble[1] |

| Toluene (B28343) | C₇H₈ | Nonpolar | Likely Soluble (based on polymer solubility)[2] |

| Alkanes (e.g., Hexane) | C₆H₁₄ | Nonpolar | Likely Soluble (based on polymer solubility)[2][3] |

| Water | H₂O | Highly Polar | Immiscible |

Note: The solubility of poly(this compound) in nonpolar solvents like toluene and alkanes suggests that the monomer is also likely to be soluble in these solvents.

Experimental Protocols for Determining Solubility

To obtain precise, quantitative solubility data for this compound in various organic solvents, the following experimental protocols can be employed.

Visual Method (Shake-Flask Method)

This is a straightforward and widely used method for determining the equilibrium solubility of a substance.[4][5]

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, toluene, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Vials or test tubes with secure caps

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Accurately weigh a known amount of this compound and add it to a vial.

-

Add a measured volume of the chosen organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (e.g., 24-48 hours). Ensure that some undissolved this compound remains to confirm saturation.

-

After equilibration, allow the vials to stand undisturbed at the constant temperature until the undissolved portion settles.

-

Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved solute.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Weigh the container with the residue (this compound).

-

Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., in g/100 mL).

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance peak in the chosen solvent.[6][7][8][9]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the Visual Method

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

-

-

Determine Solubility:

-

Follow steps 1-8 of the Visual Method to prepare a saturated solution.

-

Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility.

-

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining solubility.

Logical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. This relationship is depicted in the following diagram.

Caption: Factors influencing the solubility of this compound.

References

- 1. This compound | 2495-27-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

Hexadecyl Methacrylate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for hexadecyl methacrylate (B99206), a monomer used in the synthesis of various polymers. The following sections detail its hazardous properties, recommended handling procedures, and emergency protocols, with a focus on providing actionable information for laboratory and research settings.

Hazard Identification and Classification

Hexadecyl methacrylate is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It is also recognized as a skin sensitizer (B1316253) and is considered toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[4]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning[2][3] or Danger[1][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈O₂ | [3][6][7] |

| Molecular Weight | 310.51 g/mol | [1][8] |

| Appearance | Liquid or Solid or Semi-solid | [5] |

| Melting Point | 15 °C | [1][8] |

| Boiling Point | 190-191 °C @ 5 Torr; 154-155 °C @ 0.3 Torr | [1][2] |

| Density | 0.8612 g/cm³ @ 20 °C | [1][2] |

| Vapor Pressure | 1.02 x 10⁻⁴ mmHg @ 25 °C (Extrapolated) | [1] |

| Flash Point | 168.8 °C | [1] |

| Water Solubility | 1.194 µg/L @ 25 °C | [6] |

| Refractive Index | 1.45 | [1] |

Toxicological Information

Table 2: Summary of Toxicological Hazards

| Endpoint | Effect | Notes | Source(s) |

| Acute Toxicity (Oral) | Data not available | Harmful if swallowed (H302) has been reported. | [5][9] |

| Acute Toxicity (Dermal) | Data not available | Harmful in contact with skin (H312) has been reported. | [9] |

| Acute Toxicity (Inhalation) | Data not available | Harmful if inhaled (H332) has been reported. | [9] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Methacrylates are known to be irritating to the skin. | [1][2][3][4][9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | Direct contact can cause significant eye irritation. | [1][2][4][9] |

| Respiratory Sensitization | Data not available | While it may cause respiratory irritation, there is insufficient evidence to classify it as a respiratory sensitizer. | [9] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | Methacrylates are recognized as potential skin sensitizers. | [4] |

| Germ Cell Mutagenicity | Data not available | ||

| Carcinogenicity | Data not available | ||

| Reproductive Toxicity | Data not available | ||

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Inhalation of vapors or mists can irritate the respiratory system. | [1][4][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure (H372) has been reported. | [4][5] | |

| Aspiration Hazard | Data not available |

Mechanisms of Toxicity

The irritant and sensitizing properties of methacrylates are believed to be mediated by their interaction with skin cells, particularly keratinocytes.

-

Irritant Contact Dermatitis (ICD): Chemical irritants can disrupt the skin barrier and trigger the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α), from keratinocytes. This initiates an inflammatory cascade, leading to the recruitment of immune cells and the clinical signs of irritation.

-

Allergic Contact Dermatitis (ACD): Skin sensitizers, or haptens, are small molecules that can penetrate the skin and react with endogenous proteins. This process is thought to activate the Keap1-Nrf2 signaling pathway in keratinocytes, a key cellular defense mechanism against oxidative stress. This activation, along with other signals, leads to the maturation and migration of dendritic cells to the lymph nodes, where they prime T-cells, resulting in sensitization.

Caption: Signaling pathway for Irritant Contact Dermatitis.

Caption: Signaling pathway for Allergic Contact Dermatitis.

Exposure Controls and Personal Protection

Due to the lack of established occupational exposure limits (OELs) for this compound, stringent control measures and a comprehensive personal protective equipment (PPE) strategy are imperative.

Table 3: Recommended Exposure Controls and Personal Protective Equipment

| Control Measure | Specification | Source(s) |

| Engineering Controls | Work in a well-ventilated area. Use only outdoors or in a chemical fume hood.[1][9] Ensure eyewash stations and safety showers are readily accessible. | [10] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate for splash hazards. | [1][9] |

| Skin Protection | Handle with impervious gloves (e.g., latex or equivalent).[9] Wear protective clothing, which may include a lab coat, apron, or coveralls, to prevent skin contact.[1][2][9] | [1][2][9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge. Respirator use must comply with a respiratory protection program. | [1] |

| Hygiene Measures | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas. Remove and wash contaminated clothing before reuse.[1][2] | [1][2] |

Experimental Protocols

Standard Operating Procedure for Safe Handling

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Methodology:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP) before commencing any work.

-

Don the required personal protective equipment, including safety goggles, appropriate chemical-resistant gloves, and a lab coat.

-

Verify that the chemical fume hood is functioning correctly.

-

-

Handling:

-

Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood.

-

Use appropriate and clean laboratory equipment (e.g., glass pipettes, syringes) to dispense the monomer.

-

Ensure the primary container is sealed when not in immediate use to minimize vapor generation.

-

-

Cleanup and Disposal:

-

Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the monomer using a suitable solvent.

-

Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.

-

Follow institutional guidelines for the disposal of hazardous chemical waste.

-

After removing PPE, wash hands and any exposed skin thoroughly with soap and water.

-

In Vitro Skin Irritation Test Methodology

The potential of this compound to cause skin irritation can be assessed using an in vitro reconstructed human epidermis (RhE) model, such as the EpiDerm™ Skin Irritation Test (SIT), which is recognized by OECD Test Guideline 439.

Principle:

This test method evaluates the cytotoxicity of a substance on a reconstructed human epidermis model. A reduction in cell viability below a certain threshold indicates that the substance is an irritant. Cell viability is typically measured using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then quantified spectrophotometrically.

Methodology:

-

Tissue Preparation: The RhE tissue inserts are pre-incubated in assay medium.

-

Application of Test Substance: A defined volume or weight of this compound is applied topically to the surface of the RhE tissue. Positive (e.g., 5% SDS) and negative (e.g., DPBS) controls are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a prolonged post-incubation period (e.g., 24-42 hours).

-

MTT Assay: The tissues are incubated with MTT solution, followed by extraction of the formazan.

-

Data Analysis: The optical density of the formazan extract is measured, and the percentage of cell viability is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.

Fire and Explosion Hazard Data

This compound is a combustible material but does not have a low flash point, reducing its risk of ignition at ambient temperatures. However, it can undergo hazardous polymerization at elevated temperatures.

Table 4: Fire and Explosion Data

| Property | Value / Recommendation | Source(s) |

| Flammability | Combustible liquid. | [11] |

| Flash Point | 168.8 °C | [1] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | [1] |

| Unsuitable Extinguishing Media | Water may be ineffective. | [8] |

| Hazardous Combustion Products | Carbon oxides. | [11] |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][11] Use water spray to cool fire-exposed containers. | [12] |

| Special Hazards | May polymerize when heated, exposed to light, or mixed with peroxides, which can generate significant heat and pressure.[8] Vapors are heavier than air and may travel to a source of ignition. | [13] |

Accidental Release and First Aid Measures

Accidental Release Measures

A workflow for responding to an accidental spill of this compound is provided below.

Caption: Workflow for responding to a this compound spill.

Procedure:

-

Personal Precautions: Avoid breathing vapors and contact with the material.[1] Wear appropriate PPE as outlined in Table 3.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1][9]

-

Containment and Cleaning:

First Aid Measures

Table 5: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. | [1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][2] |

Stability and Reactivity

Table 6: Stability and Reactivity Profile

| Parameter | Information | Source(s) |

| Reactivity | Can undergo hazardous polymerization. This is an exothermic reaction that can lead to a rapid increase in temperature and pressure. | [3][8] |

| Chemical Stability | Stable under recommended storage conditions. Usually contains an inhibitor (e.g., MEHQ) to prevent polymerization. The inhibitor requires the presence of oxygen to be effective. | [13] |

| Conditions to Avoid | Heat, flames, sparks, direct sunlight, and other ignition sources.[14] Storage under an inert atmosphere should be avoided as it deactivates the inhibitor. | [13] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, amines, halogens, peroxides, and reducing agents. | [8][10] |

| Hazardous Decomposition Products | Carbon oxides upon combustion. | [11] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Keep away from incompatible materials and sources of ignition.[1][14] Recommended storage temperature is 15-30°C.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[1][9] Contaminated materials should be treated as hazardous waste.

This guide is intended to provide comprehensive safety and handling information based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most recent version of the Safety Data Sheet (SDS) from your supplier before use.

References

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 13402-02-3 CAS MSDS (HEXADECYL ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2495-27-4 [chemicalbook.com]

- 9. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Octadecyl methacrylate (CAS 112-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties of Poly(hexadecyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal properties of poly(hexadecyl methacrylate) (PHMA), a polymer of significant interest in various scientific and pharmaceutical applications. This document details the glass transition temperature, melting point, thermal decomposition characteristics, and thermal conductivity of PHMA, supported by detailed experimental protocols and data presented in a clear, comparative format.

Core Thermal Properties of Poly(this compound)

The thermal behavior of a polymer is critical to its processing and application. For PHMA, the long hexadecyl side chain imparts unique thermal characteristics, including a distinct glass transition and melting behavior due to side-chain crystallization.

Data Presentation

The following tables summarize the key quantitative thermal properties of poly(this compound).

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 15 °C[1] | This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. |

| Melting Point (Tm) | ~35-40 °C (estimated) | This value is attributed to the melting of the crystalline domains formed by the ordered packing of the long hexadecyl side chains. While a specific value for PHMA is not readily available, poly(hexadecyl acrylate), a structurally similar polymer, exhibits a melting point of 35 °C. It is generally observed that for poly(n-alkyl methacrylates), the melting point increases with the length of the alkyl side chain. |

| Heat of Fusion (ΔHf) | Data not available | The heat of fusion is the energy required to melt the crystalline domains of the polymer. While not explicitly found for PHMA, it is a key parameter in understanding the degree of crystallinity. |

| Thermal Decomposition Temperature (Td) | > 270 °C[2] | This represents the onset of thermal degradation. For a shape-stabilized phase change material based on poly(hexadecyl acrylate), the decomposition temperature was noted to be above 270 °C[2]. The degradation of poly(alkyl methacrylates) typically proceeds via depolymerization to the constituent monomer. |

| Thermal Conductivity (λ) | ~0.17 - 0.25 W/m·K (estimated) | A specific value for PHMA is not available. This range is typical for amorphous polymers and is based on values reported for poly(methyl methacrylate) (PMMA). The long alkyl side chains of PHMA may influence this property. |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following sections provide detailed, representative methodologies for these key experiments.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Point Determination

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of poly(this compound).

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetic DSC pans and lids

-

Crimper for sealing pans

-

Analytical balance (microgram sensitivity)

-

Nitrogen gas supply for inert atmosphere

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a clean DSC pan.

-

Encapsulation: Seal the pan with a lid using a crimper to ensure good thermal contact and prevent any loss of volatiles.

-

Instrument Setup:

-

Place the sealed sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed pan in the reference cell.

-

Purge the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected melting point (e.g., 80 °C) at a constant heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from 80 °C back to the starting temperature (-20 °C) at a controlled rate of 10 °C/min. This allows for the observation of any crystallization events.

-